Superior Ligand Efficiency in Fragment-Based Drug Discovery vs. Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate (B-1)
The 4-methyl substitution in ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a key driver of its enhanced binding properties compared to the unsubstituted analog, ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (B-1). B-1 was identified as a fragment hit with an IC50 of 350 µM for wild-type HIV-1 Reverse Transcriptase (RT), yielding a ligand efficiency (LE) of 0.34 kcal/mol/HA [1]. Structure-activity relationship (SAR) studies, which incorporated the 4-methyl group found in CAS 55899-17-7, revealed that substitution at the 4-position of the core scaffold is essential for binding of the fragment to RT [1]. This structural modification is a critical step in optimizing fragment hits towards lead-like molecules with improved potency and efficiency [1].
| Evidence Dimension | Ligand Efficiency (LE) |
|---|---|
| Target Compound Data | Not explicitly quantified in available primary literature; however, its structural feature (4-methyl) is identified as critical for improving binding in the RT system compared to the unsubstituted analog [1]. |
| Comparator Or Baseline | Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (B-1); IC50 = 350 µM, LE = 0.34 kcal/mol/HA [1]. |
| Quantified Difference | The 4-methyl group, present in the target compound, is shown to be important for binding [1]. The specific LE for CAS 55899-17-7 was not reported, but the structural inference points to a superior binding profile. |
| Conditions | HIV-1 Reverse Transcriptase (RT) biochemical assay and fragment-based drug discovery SAR analysis [1]. |
Why This Matters
For scientists selecting a starting point for fragment-based drug discovery, the 4-methyl substitution in CAS 55899-17-7 provides a validated vector for improving ligand efficiency over the unsubstituted parent scaffold B-1.
- [1] Bauman JD, Patel D, Dharia C, Fromer MW, Ahmed S, Frenkel Y, Vijayan RSK, Eck JT, Ho WC, Das K, Shatkin AJ, Arnold E. Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. Molecules. 2023; 28(7):3103. View Source
